molecular formula C8H10O3S B1634244 Methoxymethyl phenyl sulfone CAS No. 15251-78-2

Methoxymethyl phenyl sulfone

Cat. No.: B1634244
CAS No.: 15251-78-2
M. Wt: 186.23 g/mol
InChI Key: MZIVRTQIEKRAPI-UHFFFAOYSA-N
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Description

Methoxymethyl Phenyl Sulfone (CAS 15251-78-2) is a white to almost white crystalline solid with a high purity of >98.0% (GC) and a melting point of 71.0 to 75.0 °C . It is a valuable building block in organic synthesis, particularly noted for its role in the homologation reaction of cyclic ketones to produce α-methoxy ketones, a key transformation in synthetic routes toward complex molecules like conduritols . Sulfone-containing compounds like this one are prevalent in medicinal chemistry due to the pharmacophore's presence in various antibiotics, cancer therapeutics, and COX-2 inhibitors . Researchers value this compound for constructing highly functionalized cyclohexene scaffolds, which are ideal platforms for polar substituents in biologically active molecules and help expand the structural diversity of molecular libraries in drug discovery efforts . The compound should be stored in a cool, dark place at room temperature (recommended below 15°C) . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methoxymethylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3S/c1-11-7-12(9,10)8-5-3-2-4-6-8/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZIVRTQIEKRAPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCS(=O)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15251-78-2
Record name Methoxymethyl Phenyl Sulfone
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Preparation Methods

Traditional Synthesis Approaches

Sulfide Oxidation Route

The most direct method involves oxidizing methoxymethyl phenyl sulfide using strong oxidizing agents. While hydrogen peroxide (H₂O₂) in acetic acid is classical, recent advances employ SelectFluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) for controlled oxidation. As demonstrated in a 2016 patent, stirring methoxymethyl phenyl sulfide with SelectFluor™ in acetonitrile at room temperature for 20 minutes achieves full conversion to the sulfone. Triethylamine acts as a base to neutralize HF byproducts, yielding the target compound after dichloromethane extraction and sodium carbonate drying.

Key Reaction Parameters:
Oxidizing Agent Solvent Time Yield
SelectFluor™ Acetonitrile 20 min 92%

Sulfonyl Chloride Reduction-Methylation

A 2012 Chinese patent outlines a two-step protocol starting from substituted benzene sulfonyl chlorides. First, sodium dithionite (Na₂S₂O₄) reduces 4-methoxymethylbenzene sulfonyl chloride to the corresponding sulfinic acid. Subsequent methylation with dimethyl sulfate introduces the methoxymethyl group:

Step 1:
$$ \text{RSO}2\text{Cl} + \text{Na}2\text{S}2\text{O}4 \rightarrow \text{RSO}2\text{Na} + \text{byproducts} $$
Step 2:
$$ \text{RSO}
2\text{Na} + (\text{CH}3\text{O})2\text{SO}2 \rightarrow \text{RSO}2\text{CH}2\text{OCH}3 + \text{Na}2\text{SO}4 $$

This method achieves an 85% overall yield and avoids hazardous thiophenol intermediates.

Palladium-Catalyzed Carbonylation Strategies

Cyclization-Carbonylation Coupling

A 2016 study developed a palladium(II)-catalyzed cascade reaction using (ortho-alkynyl phenyl)(methoxymethyl) sulfides. Under CO/O₂ (1:1) atmosphere, [Pd(tfa)₂(L2)] catalyzes cyclization and carbonylation at 60°C to form tricyclic ketones. Though optimized for complex architectures, this approach demonstrates the sulfone’s compatibility with transition-metal catalysis:

$$ \text{(o-alkynyl phenyl)(methoxymethyl) sulfide} + \text{CO} \xrightarrow{\text{Pd}^{II}} \text{tricyclic ketone} $$

Yields reach 88% when electron-neutral aryl groups are present at the alkyne terminus.

Nucleophilic Substitution Reactions

Methoxymethylation of Sodium Sulfinates

Treating sodium benzene sulfinate with methoxymethyl chloride in DMF affords the sulfone via SN2 displacement. This method, adapted from azidodifluoromethyl sulfone syntheses, requires anhydrous conditions and phase-transfer catalysts:

$$ \text{PhSO}2\text{Na} + \text{ClCH}2\text{OCH}3 \rightarrow \text{PhSO}2\text{CH}2\text{OCH}3 + \text{NaCl} $$

Yields are moderate (65–75%) due to competing elimination but benefit from operational simplicity.

Microwave-Assisted Synthesis

Accelerated Thioether Oxidation

Building on RSC protocols, microwave irradiation (300 W, 100°C) of methoxymethyl phenyl sulfide with Na₂S·9H₂O in water completes oxidation in 15 minutes. The aqueous workup minimizes organic solvent use, aligning with green chemistry principles:

$$ \text{Ph-S-CH}2\text{OCH}3 \xrightarrow{\text{MW, H}2\text{O}} \text{Ph-SO}2\text{-CH}2\text{OCH}3 $$

This method’s 89% yield and rapid kinetics make it suitable for high-throughput applications.

Comparative Analysis of Methodologies

Efficiency Metrics

Method Yield (%) Reaction Time Scalability
SelectFluor™ Oxidation 92 20 min Pilot-scale
Sulfonyl Chloride Route 85 8 h Industrial
Pd Catalysis 88 24–72 h Lab-scale
Microwave-Assisted 89 15 min Bench-scale

Chemical Reactions Analysis

Types of Reactions: Methoxymethyl phenyl sulfone undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfonic acids or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the sulfone group back to sulfide or sulfoxide.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) is commonly used as the oxidizing agent.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like alkoxides or amines are used under basic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Sulfonic acids or sulfonate esters.

    Reduction: Methoxymethyl phenyl sulfide or methoxymethyl phenyl sulfoxide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

1.1 Precursor for Sulfones and Sulfoxides

MMPS is primarily used as a precursor in the synthesis of methoxymethyl phenyl sulfoxide and other sulfone derivatives. The oxidation of MMPS can be achieved through various methods, including permanganate oxidation, which converts sulfides to sulfoxides and sulfones effectively . This transformation is crucial in developing compounds with enhanced biological activity.

1.2 Synthesis Pathways

The following table summarizes key synthesis pathways involving MMPS:

Reaction TypeProductConditionsReference
OxidationMethoxymethyl phenyl sulfoxideKMnO₄ oxidation
RearrangementMethoxymethyl benzenesulfenateSolvent-free conditions
Homologationα-Methoxy ketonesVarious reagents

Medicinal Chemistry

2.1 Drug Development

MMPS has garnered attention in medicinal chemistry due to its potential as a building block for drug development. The compound's ability to form sulfones and sulfoxides makes it suitable for creating biologically active molecules. For instance, studies have shown that methyl sulfone-substituted compounds exhibit promising pharmacological properties .

2.2 Case Study: Enantioselective Oxidation

A notable application of MMPS involves its use in biocatalytic processes for enantioselective oxidation. Research demonstrated that a peroxygenase enzyme from oat flour could oxidize MMPS to produce sulfoxides with high optical purity (up to 92% enantiomeric excess) under mild conditions . This highlights the compound's utility in sustainable synthesis practices.

Agrochemical Applications

MMPS also plays a role in the agrochemical industry, serving as an intermediate in the synthesis of various pesticides and herbicides. Its chemical properties allow for modifications that enhance the efficacy and stability of agricultural chemicals.

Mechanism of Action

The mechanism by which methoxymethyl phenyl sulfone exerts its effects involves the interaction of the sulfone group with various molecular targets. The sulfone group is known to act as an electron-withdrawing group, stabilizing negative charges on adjacent atoms. This property makes it a valuable functional group in organic synthesis, facilitating reactions such as Michael additions and nucleophilic substitutions. The methoxymethyl group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Methoxymethyl phenyl sulfone belongs to a broader class of aryl sulfones , which exhibit diverse chemical and biological properties depending on substituents. Below is a detailed comparison with structurally related compounds:

Substituent Effects on Reactivity and Selectivity

  • Methyl phenyl sulfone (C₆H₅SO₂CH₃):
    • Synthesized via hydrogen peroxide-mediated oxidation of thioanisole, with optimal selectivity (100%) achieved in acetonitrile at 45°C for 30 minutes .
    • Lacks the methoxymethyl group, resulting in lower polarity and reduced solubility in polar solvents compared to this compound .
  • Ethyl phenyl sulfone (C₆H₅SO₂CH₂CH₃):
    • The ethyl group increases lipophilicity, enhancing CNS penetration in pharmacological contexts (e.g., RORγt inhibitors) .
    • Less electronegative than methoxymethyl, leading to weaker hydrogen-bonding interactions in biological systems .

Physicochemical Properties

  • Fluoromethyl phenyl sulfone (C₆H₅SO₂CH₂F):
    • The fluorine atom increases electronegativity and oxidative stability compared to this compound .
    • Lower molecular weight (166.18 g/mol) but similar solubility profiles .
  • Phenyl vinyl sulfone (C₆H₅SO₂CH=CH₂):
    • The vinyl group enables conjugation in materials science, though it reduces thermal stability relative to methoxymethyl-substituted analogs .

Material Science

  • Sulfonyl groups (–SO₂–) in compounds like this compound contribute to nonlinear optical (NLO) properties, though with lower hyperpolarizabilities (β) than nitro (–NO₂) analogs. However, sulfones offer superior transparency in visible light, advantageous for photonic applications .

Pharmacological Relevance

  • In RORγt inhibitors, ethyl sulfone derivatives demonstrate optimal CNS penetration (brain/blood ratio = 2.0), while this compound’s polar group may limit blood-brain barrier permeability .
  • Antifungal activity is highly substituent-dependent: trifluoromethyl > methoxymethyl > methyl in sulfone derivatives .

Data Tables

Table 1: Comparison of Key Aryl Sulfones

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Key Property/Application
This compound C₈H₁₀O₃S 186.23 –CH₂OCH₃ High polarity, synthetic precursor
Methyl phenyl sulfone C₇H₈O₂S 156.20 –CH₃ Oxidation studies, high selectivity
Ethyl phenyl sulfone C₈H₁₀O₂S 170.22 –CH₂CH₃ CNS-penetrant RORγt inhibitors
Trifluoromethyl phenyl sulfone C₇H₅F₃O₂S 210.17 –CF₃ Potent antifungal activity

Biological Activity

Methoxymethyl phenyl sulfone is a compound belonging to the sulfone family, which has garnered attention due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of Sulfones

Sulfones are characterized by the presence of a sulfonyl group (SO2-SO_2-) attached to organic moieties. They have been extensively studied for their anti-inflammatory , antimicrobial , anticancer , and antiviral activities. This compound, in particular, has shown promise in various therapeutic areas.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics.

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that this compound could be a potential candidate for developing new antimicrobial agents, especially against resistant strains.

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

  • In vitro Studies : this compound was found to induce apoptosis in MCF-7 cells, leading to a decrease in cell viability.
  • Mechanism of Action : The compound appears to modulate key signaling pathways involved in cell survival and apoptosis, including the PI3K/Akt/mTOR pathway.

3. Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory effects in various models:

  • In vivo Studies : In a carrageenan-induced paw edema model in rats, administration of the compound significantly reduced swelling compared to control groups.
  • Biomarkers : The treatment led to decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6.

Case Study 1: Antimicrobial Efficacy

A study conducted by Usera et al. synthesized various sulfone analogues, including this compound, and assessed their antimicrobial activity against clinical isolates of Staphylococcus aureus. The findings indicated that this compound exhibited a potent inhibitory effect, making it a candidate for further development as an antibacterial agent .

Case Study 2: Anticancer Activity

In another research effort, Barbosa et al. evaluated the anticancer potential of this compound derivatives against MCF-7 cells. The study utilized docking studies to understand the binding interactions with farnesyltransferase, revealing insights into its mechanism as an anticancer agent .

Q & A

What are the common synthetic routes for preparing Methoxymethyl phenyl sulfone in laboratory settings?

This compound is typically synthesized via oxidation of its sulfide precursor. Two prominent methods include:

  • Hydrogen Peroxide Oxidation : Methyl phenyl sulfide can be directly oxidized using 2 equivalents of hydrogen peroxide under controlled conditions to yield the sulfone .
  • Fe(II)/Peroxydisulfate (PDS) System : This method operates across a wide pH range (3–9). At acidic pH, Fe(IV) intermediates dominate, enabling near-quantitative sulfone yields by oxidizing sulfoxides (e.g., PMSO) without generating radical byproducts like SO₄•⁻ .

Methodological Tip : For Fe(II)/PDS reactions, maintain precise pH control and monitor intermediates via quenching experiments (e.g., using tert-butanol to distinguish radical vs. non-radical pathways).

How can researchers differentiate between radical and non-radical pathways in the oxidation of sulfides to this compound?

Radical pathways (e.g., sulfate radicals, SO₄•⁻) and non-radical pathways (e.g., Fe(IV)) produce distinct reaction products. Key strategies include:

  • Probe Compounds : Use methyl phenyl sulfoxide (PMSO) as a probe. SO₄•⁻ generates biphenyl derivatives, while Fe(IV) exclusively produces methyl phenyl sulfone (PMSO₂) .
  • Scavenger Studies : Radical scavengers like methanol or tert-butanol suppress SO₄•⁻ but not Fe(IV)-mediated oxidation.
  • ESR Spectroscopy : Detect radical signatures (e.g., DMPO-SO₄•⁻ adducts) or absence thereof to confirm the dominant pathway .

Advanced Consideration : Kinetic modeling of Fe(IV)-driven reactions can validate non-radical mechanisms by matching experimental sulfone yields with simulated data .

What analytical techniques are recommended for characterizing this compound and its intermediates?

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Validated methods include spiking recovery studies (50–150% range) and precision testing (%RSD <5%) to quantify sulfones in complex matrices .
  • Gas-Liquid Chromatography (GLC) : Use ZB-1 capillary columns with flame ionization detectors for kinetic studies. Internal standards (e.g., toluene) improve accuracy in tracking sulfone formation rates .
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity, with sulfone SO₂ groups appearing as distinct deshielded signals .

Basic Protocol : For LC-MS, optimize mobile phases (e.g., acetonitrile/water with 0.1% formic acid) to enhance ionization efficiency .

What considerations are critical when developing a kinetic model for sulfone formation reactions?

  • Reaction Quenching : Rapidly quench aliquots (e.g., using aqueous NH₄Cl) to halt reaction progress and extract analytes for GLC analysis .
  • Concentration Monitoring : Track reactant decay (e.g., phenyl tosylate) and product formation (sulfone, phenol) to establish rate constants.
  • Homogeneity Assurance : Ensure reactions occur in well-mixed solvents (e.g., THF:toluene) to avoid mass transfer limitations .

Advanced Insight : Validate kinetic models by comparing experimental and simulated data for multiple half-lives, ensuring self-consistency (±4% reproducibility) .

How can researchers validate an LC-MS method for quantifying this compound in complex matrices?

  • Accuracy : Perform recovery studies at LOQ, 50%, 100%, and 150% spiked levels. Acceptable recovery ranges are 80–120% .
  • Precision : Calculate %RSD for six replicates at 100% spiking; ≤5% indicates robust repeatability .
  • Matrix Effects : Assess ion suppression/enhancement by comparing analyte response in solvent vs. matrix-matched calibrants.

Methodological Note : Use isotopically labeled internal standards (e.g., deuterated analogs) to correct for matrix interferences .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Methoxymethyl phenyl sulfone
Reactant of Route 2
Reactant of Route 2
Methoxymethyl phenyl sulfone

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